molecular formula C12H15NO4 B554592 Z-Aib-OH CAS No. 15030-72-5

Z-Aib-OH

Cat. No. B554592
Key on ui cas rn: 15030-72-5
M. Wt: 237.25 g/mol
InChI Key: QKVCSJBBYNYZNM-UHFFFAOYSA-N
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Patent
US09309254B2

Procedure details

To a solution of 2-amino-2-methyl-propanoic acid (10 g, 96.97 mmol) in water (75 mL) was added triethylamine (13.48 mL, 96.97 mmol) followed by the dropwise addition of a solution of benzyl (2,5-dioxopyrrolidin-1-yl) carbonate (24.17 g, 96.97 mmol) in MeCN (30 mL). The pH was monitored during the addition and afterwards was adjusted with triethylamine (1.5 mL) from pH 7 to 8. The mixture was stirred at room temperature overnight. The reaction mixture was concentrated by removal of MeCN. To the aqueous was added saturated aqueous sodium bicarbonate (2 mL) which gave a suspension. This was filtered and the solid kept to one side. The filtrate was extracted with ether (three times). The aqueous phase was acidified to pH 3 with approximately 1 M aqueous potassium bisulphate and then extracted into EtOAc (three times). The combined EtOAc extracts were dried over magnesium sulphate, filtered and evaporated to yield 2-(benzyloxycarbonylamino)-2-methyl-propanoic acid (D32) as a waxy white solid, (18.001 g);
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.48 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.[C:15](=O)([O:24]N1C(=O)CCC1=O)[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.CC#N>[CH2:17]([O:16][C:15]([NH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4])=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
13.48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.17 g
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(ON1C(CCC1=O)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The pH was monitored during the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by removal of MeCN
ADDITION
Type
ADDITION
Details
To the aqueous was added saturated aqueous sodium bicarbonate (2 mL) which
CUSTOM
Type
CUSTOM
Details
gave a suspension
FILTRATION
Type
FILTRATION
Details
This was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether (three times)
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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